N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes an ethoxy-methylphenyl group and a methoxyphenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide
- N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide
- N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-hydroxyphenoxy)acetamide
Uniqueness
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C20H21N3O5 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C20H21N3O5/c1-4-26-15-10-9-14(11-13(15)2)19-20(23-28-22-19)21-18(24)12-27-17-8-6-5-7-16(17)25-3/h5-11H,4,12H2,1-3H3,(H,21,23,24) |
InChI Key |
PJQXZVHSLKTIEU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3OC)C |
Origin of Product |
United States |
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